molecular formula C19H20N6O B2481129 N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)cyclopentanecarboxamide CAS No. 1203174-39-3

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)cyclopentanecarboxamide

Cat. No.: B2481129
CAS No.: 1203174-39-3
M. Wt: 348.41
InChI Key: PXOIQHJTVOROLJ-UHFFFAOYSA-N
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Description

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)cyclopentanecarboxamide is a complex organic compound that features a pyrazole and pyrimidine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Biochemical Analysis

Biochemical Properties

Compounds with similar structures have been shown to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions, potentially altering the function of these molecules .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Similar compounds have been studied for their effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds have been studied for their involvement in metabolic pathways, including interactions with enzymes or cofactors and effects on metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been studied for their interactions with transporters or binding proteins and effects on localization or accumulation .

Subcellular Localization

Similar compounds have been studied for their subcellular localization and effects on activity or function, including targeting signals or post-translational modifications that direct them to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)cyclopentanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the Buchwald-Hartwig amination, where chloropyrimidine derivatives react with aminopyrazoles in the presence of palladium catalysts and bases such as cesium carbonate . The reaction conditions often involve heating under reflux and the use of solvents like toluene or dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for amination, strong oxidizing agents for oxidation, and reducing agents for reduction. Reaction conditions often involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)cyclopentanecarboxamide is unique due to its specific cyclopentanecarboxamide moiety, which may enhance its binding affinity and selectivity for certain molecular targets compared to other similar compounds. This structural feature could potentially lead to improved pharmacokinetic properties and therapeutic efficacy.

Properties

IUPAC Name

N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O/c26-19(14-4-1-2-5-14)24-16-8-6-15(7-9-16)23-17-12-18(21-13-20-17)25-11-3-10-22-25/h3,6-14H,1-2,4-5H2,(H,24,26)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOIQHJTVOROLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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